molecular formula C16H17N3O4 B2856618 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 1226437-80-4

4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2856618
CAS No.: 1226437-80-4
M. Wt: 315.329
InChI Key: BXJHWSDGAMBCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the cyclopropyl-2-oxoethoxy moiety: This can be achieved through the reaction of a cyclopropyl ketone with an appropriate ethoxy reagent under acidic or basic conditions.

    Synthesis of the 5-methyl-1,3,4-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative.

    Coupling of the benzamide core: The final step involves the coupling of the cyclopropyl-2-oxoethoxy moiety and the 5-methyl-1,3,4-oxadiazole ring with a benzamide derivative using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the cyclopropyl or oxadiazole moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.

    Modulation of signaling pathways: Affecting cellular signaling pathways to alter cellular responses.

    Interaction with nucleic acids: Binding to DNA or RNA to influence gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxoethoxy)-N-(1,3,4-oxadiazol-2-yl)methyl)benzamide: Lacks the cyclopropyl group, which may affect its biological activity.

    4-(2-cyclopropyl-2-oxoethoxy)-N-(methyl)benzamide: Lacks the oxadiazole ring, which may influence its chemical reactivity and biological properties.

Uniqueness

4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of both the cyclopropyl-2-oxoethoxy moiety and the 5-methyl-1,3,4-oxadiazole ring. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-18-19-15(23-10)8-17-16(21)12-4-6-13(7-5-12)22-9-14(20)11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHWSDGAMBCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.